4,7-Dichlorocinnoline

Vue d'ensemble

Description

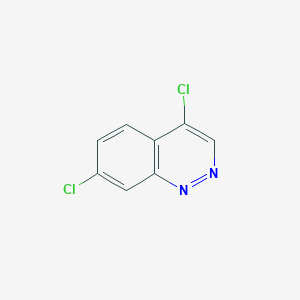

4,7-Dichlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H4Cl2N2 It is a derivative of cinnoline, where two chlorine atoms are substituted at the 4 and 7 positions of the cinnoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichlorocinnoline typically involves the following steps:

Condensation: 3-chloroaniline is condensed with diethyl ethoxymethylene malonate in the presence of paraffin oil at a temperature range of 230-260°C.

Cyclization: The resulting product undergoes cyclization to form a quinoline derivative.

Hydrolysis: The intermediate is hydrolyzed using sodium hydroxide solution to yield 4-hydroxy-7-chloroquinoline.

Decarboxylation: The hydrolyzed product is then subjected to decarboxylation under pressure and elevated temperature.

Chlorination: Finally, the 4-hydroxy-7-chloroquinoline is chlorinated using phosphorus oxychloride to obtain this compound

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves:

Hydrolysis and Acid Adjustment: Using 10% sodium hydroxide solution to prepare 4-hydroxy-7-chloroquinoline-3-carboxylic acid.

Decarboxylation: Producing 4-hydroxy-7-chloroquinoline.

Chlorination: Using phosphorus oxychloride to obtain this compound crude products.

Refining: One-step refining to achieve a product purity of over 99%.

Analyse Des Réactions Chimiques

Types of Reactions

4,7-Dichlorocinnoline undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chlorine atoms in the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are commonly used. The reactions typically occur under mild conditions with the use of solvents like ethanol or dimethylformamide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimalarial Agent:

4,7-Dichlorocinnoline serves as an important intermediate in the synthesis of aminoquinoline derivatives, which are effective antimalarial agents. Notably, it is linked to the production of chloroquine and hydroxychloroquine, both of which have been widely used for malaria treatment. Recent studies have shown that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum, with IC50 values indicating strong efficacy against both chloroquine-sensitive and resistant strains .

Insecticidal Properties:

Research has indicated that derivatives of this compound possess larvicidal and pupicidal properties against mosquito vectors responsible for malaria and dengue transmission. For instance, synthesized compounds demonstrated lethal toxicity levels ranging from 4.408 µM/mL to 10.669 µM/mL against Anopheles stephensi and Aedes aegypti larvae . This highlights the compound's potential as a biocidal agent in vector control strategies.

Antiviral Applications

Emerging studies suggest that this compound may also exhibit antiviral properties. It has shown activity against viral pathogens such as dengue virus serotype 2 (DENV-2), indicating its potential role in treating viral infections alongside its antimalarial applications . This dual functionality could be pivotal in developing multi-target therapeutics.

Synthesis of Novel Derivatives

The compound is often used as a precursor for synthesizing new quinoline derivatives with enhanced biological activities. For example, researchers have developed various derivatives through modifications of the this compound structure, leading to compounds with improved antimalarial and anticancer properties . These derivatives are evaluated for their effectiveness against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), showcasing the versatility of the compound in drug development.

Structural Studies and Mechanisms

The reactivity of this compound allows for selective substitutions that can lead to the formation of various derivatives with distinct biological activities. The chlorine atom at the 4-position is particularly reactive in nucleophilic aromatic substitution reactions, facilitating the synthesis of targeted compounds . Understanding these mechanisms is crucial for optimizing the synthesis of new drug candidates.

Data Tables

| Application | Activity | IC50 Values | Notes |

|---|---|---|---|

| Antimalarial | Inhibition of Plasmodium falciparum | CQ-sensitive: 6.7 nM | Effective against resistant strains as well |

| Insecticidal | Larvicidal against Anopheles stephensi | Lethal toxicity: 4.408 µM/mL | Significant impact on mosquito populations |

| Antiviral | Activity against DENV-2 | Not specified | Potential for dual therapeutic use |

| Antitumor | Activity against MCF-7 cells | IC50: 14.68 µM | Selective activity noted in various cancer lines |

Case Studies

- Antimalarial Efficacy : A study conducted on the efficacy of this compound derivatives showed significant growth inhibition of Plasmodium falciparum strains in vitro. The results indicated that certain derivatives were more effective than chloroquine itself, prompting further investigation into their potential as frontline treatments .

- Vector Control Research : Investigations into the insecticidal properties of synthesized quinoline derivatives revealed promising results in controlling malaria vectors. The study highlighted the need for novel approaches to combat vector-borne diseases amid rising resistance to conventional insecticides .

- Synthesis Innovations : Recent advancements in synthetic methods utilizing ultrasound irradiation have improved the efficiency and yield of producing this compound derivatives. This method aligns with sustainable chemistry practices while enhancing the purity and reaction times compared to traditional methods .

Mécanisme D'action

The mechanism of action of 4,7-Dichlorocinnoline involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Antagonism: It can act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating biological responses.

Pathways Involved: The specific pathways depend on the biological context and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,7-Dichloroquinoline: Similar in structure but with a quinoline ring instead of a cinnoline ring.

4-Chlorocinnoline: Contains only one chlorine atom at the 4 position. It has different reactivity and applications.

7-Chlorocinnoline: Contains only one chlorine atom at the 7 position. It is used in different synthetic pathways.

Uniqueness

4,7-Dichlorocinnoline is unique due to the presence of two chlorine atoms at specific positions, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Activité Biologique

4,7-Dichlorocinnoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves methods such as ultrasonic reactions with thiosemicarbazide or other amines to enhance its biological properties. For instance, the reaction of 4,7-dichloroquinoline with thiosemicarbazide has been reported to yield derivatives with improved pharmacological profiles .

Antimalarial Activity

This compound exhibits significant antimalarial activity against Plasmodium falciparum, with studies showing IC50 values as low as 6.7 nM for sensitive strains and 8.5 nM for resistant strains. In comparative studies, chloroquine's IC50 values were noted to be higher at 23 nM and 27.5 nM for sensitive and resistant strains, respectively .

Table 1: Antimalarial Activity of this compound

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| This compound | 6.7 | CQ-sensitive |

| 8.5 | CQ-resistant | |

| Chloroquine | 23 | CQ-sensitive |

| 27.5 | CQ-resistant |

In vivo studies have further validated these findings, demonstrating a significant reduction in parasitemia in mice treated with this compound compared to controls .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound derivatives. A study evaluated the cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cells. The most active derivatives showed IC50 values ranging from 14.53 to 21.41 µM across different cell lines .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound (3) | MCF-7 | 14.68 |

| Compound (9) | HCT-116 | 21.41 |

| Compound (8) | HeLa | 50.03 |

The mechanism of action appears to involve inhibition of key cellular pathways such as protein kinases and topoisomerases, which are critical for cancer cell proliferation and survival .

Case Studies

Several case studies have documented the effectiveness of this compound in laboratory settings:

- Antimalarial Efficacy : A study conducted on mice infected with P. falciparum showed that treatment with this compound resulted in a significant decrease in parasitemia levels compared to untreated controls.

- Cytotoxicity Assessment : In vitro assays demonstrated that derivatives of this compound selectively targeted cancer cells while exhibiting minimal toxicity towards normal human liver cells (HL-7702), indicating a favorable therapeutic index .

Propriétés

IUPAC Name |

4,7-dichlorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINQYOWDHNSQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.